N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide
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Overview
Description
N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the diazotization of 2-methylphenylamine to form the diazonium salt, which is then coupled with 2-methyl-4-aminophenyl to form the azo compound. This intermediate is then reacted with furan-2-carboxylic acid and phenylglycine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include azoxy compounds, primary and secondary amines, and various substituted aromatic compounds .
Scientific Research Applications
N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo compounds and carboxamides, such as:
- N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
- N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide .
Uniqueness
What sets N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide apart is its combination of a furan ring and an azo linkage, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
518349-33-2 |
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Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[1-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-18-9-6-7-12-23(18)31-30-21-14-15-22(19(2)17-21)28-26(25(32)20-10-4-3-5-11-20)29-27(33)24-13-8-16-34-24/h3-17,26,28H,1-2H3,(H,29,33) |
InChI Key |
KHHZWXULWWUCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C |
Origin of Product |
United States |
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